molecular formula C12H15BrFN B1149342 1-(4-Bromo-2-fluorobenzyl)piperidine CAS No. 1200131-18-5

1-(4-Bromo-2-fluorobenzyl)piperidine

Cat. No. B1149342
CAS RN: 1200131-18-5
M. Wt: 272.1566032
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds such as 4-(4-fluorobenzyl)piperidine involves Grignard reactions, deoxygenation, and heteroatomic ring saturation processes, demonstrating the complexity and precision required in synthesizing such structures. These methods highlight the advanced techniques in organic synthesis to achieve desired structural and isotopic variations of benzyl piperidine derivatives (Proszenyák et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, reveals insights into the nonplanar nature, crystallographic characteristics, and the absence of intra- or intermolecular hydrogen bonds. These findings are critical for understanding the stereochemistry and potential reactivity of such compounds (Xue Si-jia, 2011).

Chemical Reactions and Properties

Research into the chemical reactions and properties of benzyl piperidine derivatives provides insights into their potential as dopamine D4 receptor ligands, highlighting the specific interactions with biological targets and the importance of structural modifications to achieve desired biological activities (Yang Fang-wei, 2013).

Physical Properties Analysis

The physical properties, such as crystallization, melting points, and solubility, play a crucial role in the application and handling of these compounds. Studies on related structures, like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, offer detailed insights into their crystalline forms and stability, essential for their practical use in research (S. Prasad et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical entities, are fundamental aspects of these compounds. For instance, the interaction and structure-activity relationship studies of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters elucidate the critical aspects of molecular design for targeting specific receptors, demonstrating the compound's potential in neurological research (Rohit Kolhatkar et al., 2003).

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

The chemistry of piperidine derivatives is crucial for the synthesis of various pharmaceutical compounds. The nucleophilic aromatic substitution reaction, involving piperidine, offers a pathway to synthesize aromatic compounds, potentially useful in drug development and synthetic chemistry (Pietra & Vitali, 1972).

Synthesis of Key Pharmaceutical Intermediates

1-(4-Bromo-2-fluorobenzyl)piperidine is implicated in the synthesis of 2-Fluoro-4-bromobiphenyl, a critical intermediate for producing non-steroidal anti-inflammatory drugs, such as flurbiprofen. This highlights its importance in the pharmaceutical industry for developing drugs with anti-inflammatory properties (Qiu et al., 2009).

Drug Discovery for Neuropsychiatric Disorders

Piperidine derivatives are explored for their therapeutic potential in treating neuropsychiatric disorders, such as schizophrenia and Parkinson's disease, due to their dopamine D2 receptor modulating capabilities. The structural motifs of piperidine, including those related to this compound, are key to developing drugs with high affinity for the D2 receptor, underscoring the compound's relevance in neuropsychiatric drug discovery (Jůza et al., 2022).

Development of Antipsychotic Agents

The compound's utility extends to the synthesis of arylcycloalkylamines, including phenyl piperidines, which are pharmacophoric groups in antipsychotic agents. The exploration of these groups contributes to understanding the potency and selectivity of binding affinities at D(2)-like receptors, which is crucial for developing antipsychotic medications (Sikazwe et al., 2009).

Antioxidant Activity Analysis

The compound is also indirectly associated with research on antioxidant activity, where methodologies for determining antioxidant capacity are vital. While not directly related to this compound, this aspect of research is significant for evaluating the therapeutic potential of various compounds, including those synthesized using piperidine derivatives (Munteanu & Apetrei, 2021).

properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTBRQBFFSSMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a pre-stirred solution of 4-bromo-2-fluorobenzaldehyde (1.82 g, 9.0 mmol) and piperidine (0.97 mL, 9.9 mmol) in DCM (40 mL) at 0° C. was added sodium triacetoxyborohydride (2.85 g, 13.4 mmol) in portions. The reaction mixture was allowed to warm to ambient temperature and stirred for an additional 14 h. The reaction was quenched by the addition of water (30 mL) and extracted with ethyl acetate (75 mL). The organic phase was separated, dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to afford the title compound as a colourless oil (2.6 g, 84%) that was used in the next step without further purification. NMR (CDCl3, 400 MHz): 7.33-7.17 (m, 3H), 3.49 (d, J=1.6 Hz, 2H), 2.43-2.33 (m, 4H), 1.61-1.53 (m, 4H), 1.46-1.38 (m, 2H).
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
84%

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